molecular formula C16H15ClN4O4S B11990012 3-{[7-(2-chlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}propanoic acid

3-{[7-(2-chlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}propanoic acid

Cat. No.: B11990012
M. Wt: 394.8 g/mol
InChI Key: RTRQRBOUFSXJOQ-UHFFFAOYSA-N
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Description

3-{[7-(2-chlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}propanoic acid is a complex organic compound with a molecular formula of C16H15ClN4O4S and a molecular weight of 394.839 g/mol . This compound is notable for its unique structure, which includes a purine ring system substituted with a 2-chlorobenzyl group, a methyl group, and a sulfanylpropanoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[7-(2-chlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}propanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Purine Ring: The purine ring can be synthesized through a series of cyclization reactions involving appropriate amines and carbonyl compounds.

    Substitution Reactions:

    Thioether Formation: The sulfanyl group is introduced via a thiolation reaction, where a thiol reacts with a suitable leaving group on the purine ring.

    Propanoic Acid Addition: Finally, the propanoic acid moiety is attached through esterification or amidation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-{[7-(2-chlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}propanoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the purine ring can be reduced to form alcohols.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives of the purine ring.

    Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

3-{[7-(2-chlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s purine structure makes it a potential candidate for studying nucleotide analogs and their interactions with enzymes.

    Medicine: Its unique structure may have potential therapeutic applications, particularly in the development of antiviral or anticancer agents.

    Industry: It can be used in the development of new materials or as a catalyst in certain chemical processes.

Mechanism of Action

The mechanism of action of 3-{[7-(2-chlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}propanoic acid is not fully understood. its structure suggests that it may interact with various molecular targets, including enzymes and receptors involved in nucleotide metabolism. The chlorobenzyl group may enhance its binding affinity to certain proteins, while the sulfanyl group could participate in redox reactions or form covalent bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[7-(2-chlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the propanoic acid moiety differentiates it from similar compounds and may influence its solubility, reactivity, and biological activity.

Properties

Molecular Formula

C16H15ClN4O4S

Molecular Weight

394.8 g/mol

IUPAC Name

3-[7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylpropanoic acid

InChI

InChI=1S/C16H15ClN4O4S/c1-20-13-12(14(24)19-15(20)25)21(8-9-4-2-3-5-10(9)17)16(18-13)26-7-6-11(22)23/h2-5H,6-8H2,1H3,(H,22,23)(H,19,24,25)

InChI Key

RTRQRBOUFSXJOQ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)SCCC(=O)O)CC3=CC=CC=C3Cl

Origin of Product

United States

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